3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and trifluoromethylbenzene.
Grignard Reaction: The trifluoromethylbenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Esterification and Hydrolysis: The carboxylic acid is esterified and subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-[3-Hydroxy-5-(trifluoromethyl)phenyl]propionic acid.
Reduction: Formation of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-[3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
- 3-[3-Methoxy-5-(trifluoromethyl)phenyl]butyric acid
- 3-[3-Methoxy-5-(trifluoromethyl)phenyl]valeric acid
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the phenyl ring. This affects the compound’s physical properties, such as melting point and solubility.
- Chemical Properties: The presence of the trifluoromethyl group in all these compounds imparts similar chemical reactivity, particularly in substitution and oxidation reactions.
- Biological Activity: The biological activity may vary depending on the specific structure, with each compound potentially exhibiting different levels of potency and selectivity for various biological targets.
Properties
IUPAC Name |
3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWCGDNNLZBGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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